molecular formula C21H24ClN3O2S2 B2834144 N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride CAS No. 1216860-95-5

N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride

Cat. No.: B2834144
CAS No.: 1216860-95-5
M. Wt: 450.01
InChI Key: FDCORRGISDBMTC-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride is a complex organic compound that features a benzo[d]thiazole ring, a morpholinoethyl group, and a phenylthioacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride typically involves multiple steps:

    Formation of Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Attachment of Morpholinoethyl Group: The morpholinoethyl group is introduced via nucleophilic substitution reactions, often using 2-chloroethylmorpholine as a reagent.

    Formation of Phenylthioacetamide Moiety: This step involves the reaction of phenylthiol with chloroacetamide under basic conditions to form the phenylthioacetamide group.

    Final Assembly: The final compound is assembled by coupling the benzo[d]thiazole derivative with the morpholinoethyl and phenylthioacetamide intermediates, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the phenylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the benzo[d]thiazole ring, leading to various reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the morpholinoethyl group or the phenylthioacetamide moiety.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases or acids.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives or reduced benzo[d]thiazole rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with biological macromolecules.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride depends on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The benzo[d]thiazole ring and morpholinoethyl group are likely involved in binding to these targets, while the phenylthioacetamide moiety may modulate the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-N-(2-piperidinoethyl)-2-(phenylthio)acetamide hydrochloride
  • N-(benzo[d]thiazol-2-yl)-N-(2-dimethylaminoethyl)-2-(phenylthio)acetamide hydrochloride

Uniqueness

Compared to similar compounds, N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride may exhibit unique properties due to the presence of the morpholinoethyl group, which can influence its solubility, stability, and biological activity. The specific combination of functional groups in this compound allows for distinct interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2-phenylsulfanylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S2.ClH/c25-20(16-27-17-6-2-1-3-7-17)24(11-10-23-12-14-26-15-13-23)21-22-18-8-4-5-9-19(18)28-21;/h1-9H,10-16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCORRGISDBMTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN(C2=NC3=CC=CC=C3S2)C(=O)CSC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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